molecular formula C6H14NO2P B14662343 N-Butyl-1,3,2-dioxaphospholan-2-amine CAS No. 51439-08-8

N-Butyl-1,3,2-dioxaphospholan-2-amine

Cat. No.: B14662343
CAS No.: 51439-08-8
M. Wt: 163.15 g/mol
InChI Key: GZQAQOBKLKBSRW-UHFFFAOYSA-N
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Description

N-Butyl-1,3,2-dioxaphospholan-2-amine is a chemical compound with the molecular formula C10H22NO2P. It is a member of the dioxaphospholane family, which are cyclic phosphoramidates. This compound is known for its unique structure, which includes a phosphorus atom bonded to an amine group and a dioxaphospholane ring. This structure imparts specific chemical properties that make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1,3,2-dioxaphospholan-2-amine typically involves the reaction of butylamine with a suitable phosphorus-containing reagent. One common method is the reaction of butylamine with 2-chloro-1,3,2-dioxaphospholane. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically heated to a temperature of around 50-70°C and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound 2-oxide.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

    Complexation: The compound can form complexes with metal ions, which can be useful in catalysis and material science.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine group under mild conditions, often in the presence of a base to neutralize the generated acid.

    Complexation: Metal salts, such as platinum or palladium salts, can be used to form coordination complexes with this compound.

Major Products Formed

    Oxidation: this compound 2-oxide.

    Substitution: Various substituted phosphoramidates, depending on the electrophile used.

    Complexation: Metal-phosphoramidate complexes.

Scientific Research Applications

N-Butyl-1,3,2-dioxaphospholan-2-amine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with metal ions makes it valuable in the development of new catalytic systems.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceuticals.

    Medicine: Research into its potential as a drug delivery agent or as a component in therapeutic formulations is ongoing.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-1,3,2-dioxaphospholan-2-amine depends on its application. In catalysis, the compound acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The dioxaphospholane ring and the amine group play crucial roles in these interactions, providing both steric and electronic effects that influence the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine
  • N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine
  • N,N-Dibutyl-1,3,2-dioxaphospholan-2-amine 2-oxide

Uniqueness

N-Butyl-1,3,2-dioxaphospholan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to N,N-dibutyl-1,3,2-dioxaphospholan-2-amine, the mono-butyl substitution provides different steric and electronic environments, affecting its reactivity and binding affinity. The presence of the dioxaphospholane ring also distinguishes it from other phosphoramidates, offering unique opportunities for complexation and catalysis.

Properties

CAS No.

51439-08-8

Molecular Formula

C6H14NO2P

Molecular Weight

163.15 g/mol

IUPAC Name

N-butyl-1,3,2-dioxaphospholan-2-amine

InChI

InChI=1S/C6H14NO2P/c1-2-3-4-7-10-8-5-6-9-10/h7H,2-6H2,1H3

InChI Key

GZQAQOBKLKBSRW-UHFFFAOYSA-N

Canonical SMILES

CCCCNP1OCCO1

Origin of Product

United States

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